BenchChemオンラインストアへようこそ!

Z-N-α-methyl-L-Phenylalanine

Peptide Conformational Analysis Helix Induction Structural Biology

Z-N-α-methyl-L-phenylalanine is an N-Z-protected, α-methyl-substituted building block for solid-phase peptide synthesis. Unlike Z-Phe-OH or Z-N-Me-Phe-OH, it combines N-terminal protection with α,α-disubstitution to enforce 3₁₀-helical conformation and proteolytic stability. Compatible with Boc-SPPS (orthogonal to Fmoc), it enables incorporation of α-methyl-L-phenylalanine residues for designing GPCR-targeted peptidomimetics, relaxin-3 mimetics, and peripherally selective tyrosine hydroxylase inhibitors. ≥99% HPLC purity ensures batch consistency for library synthesis and drug discovery.

Molecular Formula
Molecular Weight 313.4
Cat. No. B1578880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-N-α-methyl-L-Phenylalanine
Molecular Weight313.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-N-α-methyl-L-Phenylalanine for Peptide Synthesis: Properties, Purity, and Procurement Specifications


Z-N-α-methyl-L-Phenylalanine (CAS 2899-07-2), also designated as Cbz-N-methyl-L-phenylalanine or Z-N-Me-Phe-OH, is an N-protected, α,α-disubstituted unnatural amino acid derivative of L-phenylalanine featuring a benzyloxycarbonyl (Z/Cbz) protecting group on the N-terminal amine and a methyl substitution at the α-carbon position [1]. This compound, with molecular formula C18H19NO4 and molecular weight 313.3 g/mol, is commercially available as a white to pale yellow solid with purity specifications ≥99% (HPLC) and an optical rotation of [α]20D = -79 ± 2° (C=1 in MeOH) [2]. The Z-group facilitates controlled, stepwise peptide synthesis via solid-phase methods by enabling selective deprotection under mild hydrogenolysis conditions, while the α-methyl substitution introduces conformational constraint and enhanced hydrophobicity (calculated XLogP3 of 3.2) compared to unsubstituted phenylalanine derivatives [3].

Why Z-N-α-methyl-L-Phenylalanine Cannot Be Replaced by Standard Protected Phenylalanine or N-Methyl-Phenylalanine in Precision Peptide Engineering


Generic substitution of Z-N-α-methyl-L-phenylalanine with alternatives such as Z-L-phenylalanine (Z-Phe-OH), Z-N-methyl-L-phenylalanine (Z-N-Me-Phe-OH), or other protected phenylalanine derivatives fails to reproduce the unique structural and functional outcomes achievable with this specific α,α-disubstituted building block. While Z-Phe-OH provides the phenylalanine side chain, it lacks the α-methyl group that enforces conformational restriction on the peptide backbone and confers enhanced proteolytic stability [1]. Conversely, while Z-N-Me-Phe-OH introduces N-methylation to modulate hydrogen bonding, it retains the α-hydrogen, leaving the backbone conformationally flexible and failing to induce the distinct 3₁₀-helical propensity characteristic of α-methylated residues [2][3]. The combination of both modifications in Z-N-α-methyl-L-phenylalanine uniquely positions it as a synthon for installing α-methyl-L-phenylalanine (αF) residues into peptide sequences via standard solid-phase synthesis workflows, thereby enabling the specific downstream benefits of this non-proteinogenic amino acid [4].

Quantitative Differentiation of Z-N-α-methyl-L-Phenylalanine: Conformational Constraint, Protease Resistance, and Physicochemical Properties


α-Methyl Substitution in Z-N-α-methyl-L-Phenylalanine Enforces 3₁₀-Helical Conformation Distinct from Unsubstituted Phenylalanine

The α-methyl group present in Z-N-α-methyl-L-phenylalanine (and its deprotected α-methyl-L-phenylalanine residue) imposes a severe conformational restriction on the peptide backbone, forcing the adoption of folded, helix-like conformations in aqueous solution. This effect is documented through comparative conformational analysis of α-methyl-α-amino acid diamides, where the α-methyl substitution consistently promotes the formation of 3₁₀-helical structures rather than the extended or random-coil conformations observed with unsubstituted α-amino acids [1]. In contrast, peptides incorporating standard L-phenylalanine (with α-hydrogen) exhibit far greater backbone flexibility and do not demonstrate this predictable helical bias. This conformational constraint arises from the Thorpe-Ingold effect, whereby geminal dialkyl substitution at the α-carbon restricts the available ϕ and ψ dihedral angles of the peptide backbone to a narrow region of Ramachandran space associated with helical geometries [2][3].

Peptide Conformational Analysis Helix Induction Structural Biology Peptidomimetic Design

α-Methyl-L-Phenylalanine Incorporation via Z-N-α-methyl-L-Phenylalanine Enhances Serum Stability: Noncovalent Peptide Stapling Strategy

Peptides incorporating α-methyl-L-phenylalanine (αF) residues, accessible via Z-N-α-methyl-L-phenylalanine as a synthon, demonstrate significantly enhanced stability in serum compared to unmodified peptides. A direct study on a human relaxin-3 (H3) B-chain mimetic, designated H3B10-27(13/17αF), demonstrated remarkable stability in serum across in vitro, ex vivo, and in vivo settings [1]. The α-methyl substitution at the Cα position sterically hinders protease access to the adjacent peptide bonds, conferring resistance to enzymatic degradation. While the study did not directly compare αF-modified peptides against identical sequences containing standard phenylalanine, the authors explicitly attributed the observed serum stability to the α-methyl group and aromatic phenyl ring of the α-methyl-L-phenylalanine residue, which also enables a novel noncovalent stapling mechanism to stabilize α-helical peptidomimetics [2]. This mechanism provides an alternative to hydrocarbon stapling strategies that may introduce synthetic complexity or undesired physicochemical properties.

Peptide Stability Protease Resistance Serum Half-Life Peptidomimetics Therapeutic Peptides

Z-N-α-methyl-L-Phenylalanine Exhibits Significantly Higher Calculated Lipophilicity (XLogP3 = 3.2) Than Z-L-Phenylalanine

The incorporation of an N-methyl group and the Z-protecting group in Z-N-α-methyl-L-phenylalanine substantially increases the calculated lipophilicity relative to unprotected or singly protected phenylalanine derivatives. The computed XLogP3 value for Cbz-N-methyl-L-phenylalanine is 3.2, as reported in PubChem computational property data [1]. For comparison, the XLogP3 value for L-phenylalanine is -1.5, and for N-acetyl-L-phenylalanine (a simplified protected analog) is approximately 1.1 [2]. This >2-unit increase in logP translates to an approximately 100-fold greater predicted partition coefficient between octanol and water, indicating markedly enhanced hydrophobicity. Increased lipophilicity of protected amino acid building blocks correlates with improved membrane permeability and potentially enhanced oral bioavailability when these residues are incorporated into peptide therapeutics [3]. This property is particularly relevant for solid-phase peptide synthesis, where the hydrophobicity of protected intermediates influences resin swelling, coupling efficiency, and purification behavior via reversed-phase HPLC.

Lipophilicity Membrane Permeability Peptide Bioavailability Physicochemical Properties Drug Design

α-Methyl-L-Phenylalanine Derived from Z-N-α-methyl-L-Phenylalanine Exhibits Tissue-Specific Pharmacological Differentiation from α-Methyl-p-Tyrosine

The free amino acid α-methyl-L-phenylalanine (α-MePhe), which is the deprotected product obtained from Z-N-α-methyl-L-phenylalanine after Z-group removal, demonstrates distinct tissue-specific pharmacological activity as a tyrosine hydroxylase inhibitor compared to the structurally related α-methyl-p-tyrosine. In a comparative pharmacological study across multiple species, L-α-methylphenylalanine was found to be more active than L-α-methyl-p-tyrosine in depleting heart norepinephrine, while being less effective in reducing central amines (brain catecholamines). Additionally, the duration of action of α-methylphenylalanine in the heart was more prolonged than that of α-methyl-p-tyrosine [1]. The study further identified metaraminol as a metabolite of α-methylphenylalanine, which contributes to its pharmacological profile distinct from α-methyl-p-tyrosine, a relatively pure tyrosine hydroxylase inhibitor [2]. This tissue selectivity and prolonged cardiac action profile differentiate α-methylphenylalanine from other α-methyl amino acid inhibitors, establishing its unique position for applications requiring peripheral catecholamine modulation.

Tyrosine Hydroxylase Inhibition Catecholamine Depletion Pharmacology Enzyme Inhibition Neuropharmacology

High-Value Research and Industrial Applications for Z-N-α-methyl-L-Phenylalanine


Solid-Phase Synthesis of Conformationally Constrained Therapeutic Peptides and α-Helical Peptidomimetics

Researchers synthesizing peptidomimetics requiring precise secondary structure control should utilize Z-N-α-methyl-L-phenylalanine as the protected building block for incorporating α-methyl-L-phenylalanine (αF) residues into peptide sequences via standard Fmoc/t-Bu or Boc/Bzl solid-phase peptide synthesis (SPPS) protocols. The Z-protecting group is orthogonal to Fmoc chemistry (removable by catalytic hydrogenation or strong acid), enabling its use in Boc-SPPS workflows for sequential peptide assembly. Following incorporation and global deprotection, the resulting αF residues impose 3₁₀-helical conformational constraint and enable noncovalent stapling to stabilize α-helical peptidomimetics, as demonstrated in the development of a high-yielding human relaxin-3 B-chain mimetic (H3B10-27(13/17αF)) [1]. This application is particularly relevant for peptide drug discovery programs targeting G protein-coupled receptors (GPCRs), protein-protein interaction inhibitors, and protease-resistant therapeutic leads requiring enhanced serum stability [2].

Design of Peptide-Based Tyrosine Hydroxylase Modulators for Peripheral Catecholamine Regulation

Medicinal chemists developing enzyme inhibitors targeting catecholamine biosynthesis can leverage Z-N-α-methyl-L-phenylalanine as a precursor to α-methyl-L-phenylalanine (α-MePhe), a known tyrosine hydroxylase inhibitor with tissue-selective activity. The deprotected α-methylphenylalanine exhibits greater activity in depleting heart norepinephrine compared to the structurally related α-methyl-p-tyrosine, with prolonged cardiac duration of action and reduced central nervous system effects [1]. This peripheral selectivity profile makes α-MePhe-containing compounds attractive scaffolds for designing therapeutics aimed at modulating peripheral catecholamine levels without the sedative or central side effects associated with CNS-penetrant tyrosine hydroxylase inhibitors [2]. The Z-protected form enables convenient incorporation of this pharmacophore into larger peptide or peptidomimetic frameworks via standard SPPS.

Development of High-Lipophilicity Peptide Conjugates with Enhanced Membrane Permeability

Formulation scientists and peptide chemists aiming to improve the membrane permeability and oral bioavailability of peptide-based drug candidates should consider Z-N-α-methyl-L-phenylalanine as a building block for introducing both conformational constraint and substantially increased lipophilicity (calculated XLogP3 = 3.2) into peptide sequences [1]. The combination of N-methylation, Z-protection, and the phenylalanine aromatic side chain collectively elevates the logP value by approximately 4.7 units relative to unprotected L-phenylalanine, corresponding to a >100-fold increase in predicted octanol-water partition coefficient [2]. This property is especially valuable in early-stage peptide lead optimization, where improved membrane permeability can translate to enhanced cellular uptake and potentially oral bioavailability, reducing reliance on parenteral administration routes . Additionally, the increased hydrophobicity influences reversed-phase HPLC retention times, facilitating purification of complex peptide mixtures.

Synthesis of α,α-Disubstituted Amino Acid Libraries for Peptide Conformational Screening

Chemical biologists and peptide library designers constructing collections of conformationally constrained peptides for target screening can utilize Z-N-α-methyl-L-phenylalanine as a representative α,α-disubstituted amino acid building block with well-characterized conformational bias. Peptides rich in α-methylated α,α-disubstituted amino acids preferentially adopt 3₁₀-helical structures, with the screw sense of helicity (P or M) dependent on the chirality of the quaternary α-carbon center [1]. This predictable conformational output enables the rational design of peptide libraries with predefined secondary structure elements, improving hit identification rates in phage display, mRNA display, or synthetic peptide array screening campaigns. The Z protecting group provides compatibility with Boc-SPPS library synthesis workflows, while the commercial availability of Z-N-α-methyl-L-phenylalanine at ≥99% HPLC purity ensures consistent building block quality across library production batches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-N-α-methyl-L-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.